Ethyl 3,3-difluoro-2-oxopent-4-enoate

Description

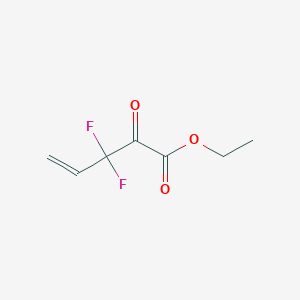

Ethyl 3,3-difluoro-2-oxopent-4-enoate (CAS: 1294512-26-7) is a fluorinated ester characterized by a conjugated enone (α,β-unsaturated ketone) system and two fluorine atoms at the β-position. Its molecular formula is C₇H₈F₂O₃, with a molecular weight of 178.133 g/mol . Key physical properties include:

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 181.6 ± 40.0 °C (at 760 mmHg)

- Flash Point: 62.3 ± 22.2 °C

The compound’s structure combines a reactive α,β-unsaturated ketone with electron-withdrawing fluorine substituents, making it a versatile intermediate in organic synthesis, particularly for fluorinated pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C7H8F2O3 |

|---|---|

Molecular Weight |

178.13 g/mol |

IUPAC Name |

ethyl 3,3-difluoro-2-oxopent-4-enoate |

InChI |

InChI=1S/C7H8F2O3/c1-3-7(8,9)5(10)6(11)12-4-2/h3H,1,4H2,2H3 |

InChI Key |

ZCRLKYAIEQHKKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C=C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoro-2-oxopent-4-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is stabilized with tert-butylcatechol (TBC) to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-oxopent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

Ethyl 3,3-difluoro-2-oxopent-4-enoate exhibits biological activity, particularly in medicinal chemistry. Its derivatives have been explored for potential anti-cancer properties and as inhibitors of certain enzymes. The introduction of fluorine atoms often enhances metabolic stability and bioactivity, making this compound a candidate for pharmacological studies.

Synthesis Methods

Several methods can achieve the synthesis of this compound:

These methods reflect ongoing research into more efficient and selective synthetic routes.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological macromolecules:

These studies are essential for elucidating the compound's role in biological systems.

Structural Similarity

this compound shares structural similarities with several other compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl 2-Oxobutanoate | Oxobutanoate | Lacks fluorination; simpler structure |

| Ethyl (E)-2,2-Difluoroacrylate | Acrylate | Contains double bond; similar reactivity |

| Ethyl 5-Oxohexanoate | Oxopentanoate | Longer carbon chain; different reactivity |

| Ethyl (E)-2-Fluorobutyrate | Fluorinated butyrate | Single fluorine atom; distinct biological activity |

The uniqueness of this compound lies in its specific difluorinated structure, which enhances its reactivity and potential applications compared to these similar compounds.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2-oxopent-4-enoate involves its interaction with various molecular targets and pathways. The presence of the fluorine atoms and the keto group allows it to participate in hydrogen bonding, dipole-dipole interactions, and other molecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Fluorine Substitution: The trifluoro analogs (e.g., Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate) exhibit higher electronegativity and metabolic stability due to increased fluorine content .

- Functional Groups : The acid hydrate form (CAS 2757731-71-6) lacks the ethyl ester, making it more polar and reactive in aqueous environments .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | 181.6 ± 40.0 | 62.3 ± 22.2 | 1.2 ± 0.1 |

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Not reported | Not reported | Not reported |

| Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate | Not reported | Not reported | Not reported |

| 3,3-Difluoro-2-oxopent-4-enoic acid hydrate | Not reported | Not reported | Not reported |

Key Observations:

- The target compound’s boiling point (~181.6°C) suggests moderate volatility, typical for ethyl esters. Fluorinated analogs with higher fluorine content may exhibit lower boiling points due to increased volatility .

- The acid hydrate (CAS 2757731-71-6) likely has higher water solubility compared to the ester form, impacting its applications in biological systems .

Q & A

Q. What are common synthetic routes for Ethyl 3,3-difluoro-2-oxopent-4-enoate?

this compound can be synthesized via Claisen condensation between ethyl difluoroacetate and ethyl acrylate derivatives. This method is analogous to the production of ethyl 4,4-difluoroacetoacetate, where fluorinated esters undergo nucleophilic addition-elimination under basic conditions (e.g., NaH or LDA) . Key parameters include temperature control (0–5°C) to suppress side reactions and solvent selection (THF or DMF). Post-synthesis purification typically involves fractional distillation or column chromatography.

Q. How is the compound characterized structurally and spectroscopically?

Structural confirmation relies on:

- NMR : NMR identifies fluorine environments (e.g., geminal difluoro groups at δ -120 to -125 ppm). NMR reveals the α,β-unsaturated ester moiety (δ 5.8–6.3 ppm for the enoate protons) .

- IR : Strong carbonyl stretches (C=O at ~1740 cm) and C-F vibrations (1100–1200 cm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-F bonds ≈ 1.34 Å) .

Advanced Research Questions

Q. How do the 3,3-difluoro groups influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing difluoro substituents increase the electrophilicity of the α-carbon, enhancing reactivity in Michael additions. However, steric hindrance from fluorine atoms may slow bimolecular reactions. Computational studies (DFT) can model transition states to predict regioselectivity, while NMR kinetics track reaction progress .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and predicted spectra (e.g., unexpected chemical shifts) are addressed by:

Q. How are crystallographic disorders in this compound resolved?

SHELXL refinement tools partition disordered atoms into multiple sites with occupancy factors. For example, rotational disorder in the ethyl ester group is modeled using PART instructions, and hydrogen bonding networks are analyzed via PLATON to validate packing models .

Q. What experimental designs optimize enantioselective synthesis of the compound?

Chiral catalysts (e.g., Jacobsen’s thiourea) promote asymmetric fluorination or esterification. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess. Solvent polarity (e.g., toluene vs. acetonitrile) and temperature (-20°C to RT) are critical for stereocontrol .

Methodological Tables

Q. Table 1: Synthetic Optimization for Claisen Condensation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.